Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, a sulfonyl group, and a dihydropyrimidinyl moiety, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a dihydropyrimidinone derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The dihydropyrimidinone moiety can interact with nucleic acids or proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: A simpler ester derivative with similar structural features but lacking the dihydropyrimidinone moiety.
4-tert-Butylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Methyl 2-((4-tert-butylbenzyl)amino)benzoate: Another compound with a similar benzoate ester group but different functional groups.
Uniqueness
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a sulfonyl group, a dihydropyrimidinone moiety, and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O6S2 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-24(2,3)15-9-11-16(12-10-15)35(31,32)19-13-25-23(27-21(19)29)34-14-20(28)26-18-8-6-5-7-17(18)22(30)33-4/h5-13H,14H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
DNGFKTGCWWTWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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